alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5

Description

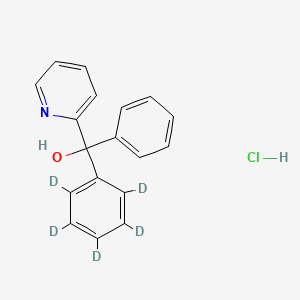

alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5 is a deuterated derivative of alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride, where five hydrogen atoms are replaced with deuterium. This isotopic substitution enhances its utility in pharmacokinetic and metabolic studies by improving detection sensitivity in mass spectrometry and nuclear magnetic resonance (NMR) analyses . The compound features a pyridinemethanol core substituted with two phenyl groups at the alpha positions, with the hydrochloride salt improving solubility and stability. Its deuterated form is particularly valuable in tracer studies, reducing interference from endogenous compounds.

Properties

Molecular Formula |

C18H16ClNO |

|---|---|

Molecular Weight |

302.8 g/mol |

IUPAC Name |

(2,3,4,5,6-pentadeuteriophenyl)-phenyl-pyridin-2-ylmethanol;hydrochloride |

InChI |

InChI=1S/C18H15NO.ClH/c20-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-19-17;/h1-14,20H;1H/i1D,3D,4D,9D,10D; |

InChI Key |

ROMDRFVOHSEQMP-SQJASTRZSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C3=CC=CC=N3)O)[2H])[2H].Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=N3)O.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5 involves several steps. The primary synthetic route includes the reaction of pyridine with benzophenone in the presence of a deuterating agent to introduce deuterium atoms. The reaction conditions typically involve the use of a strong acid like hydrochloric acid to form the hydrochloride salt

Chemical Reactions Analysis

Structural and Functional Characteristics

α,α-Diphenyl-2-pyridinemethanol hydrochloride-d5 features:

-

A pyridine ring substituted at the 2-position with a methanol group.

-

Two phenyl groups attached to the methanol carbon.

-

A deuterated methyl group (CD₃) in the methanol moiety.

-

A hydrochloride counterion.

Key reactive sites include:

-

Hydroxyl group : Potential for esterification, etherification, or oxidation.

-

Pyridine nitrogen : Coordination with metals or participation in acid-base reactions.

-

Aromatic rings : Susceptible to electrophilic substitution (though steric hindrance from diphenyl groups may limit reactivity).

Hydroxyl Group Reactivity

-

Esterification : Reaction with acyl chlorides or anhydrides to form esters.

Example:

Kinetic isotope effects (KIEs) due to deuterium substitution may slow proton transfer steps. -

Oxidation : Conversion to ketones via oxidizing agents (e.g., MnO₂, PCC). The diphenyl groups stabilize adjacent carbocations, favoring oxidation pathways.

Pyridine Nitrogen Interactions

-

Coordination Chemistry : The pyridine nitrogen can act as a Lewis base, forming complexes with transition metals (e.g., Ru, Rh) for catalytic applications .

Example:

-

Protonation/Deprotonation : The pyridine nitrogen (pKa ≈ 3–4) can be protonated in acidic conditions, altering electronic properties.

Deuterium Isotope Effects

The deuterated methanol group (-CD₂OH) may influence:

-

Reaction Rates : Reduced rates in steps involving O–H/D bond cleavage (e.g., esterification, oxidation) due to KIEs .

-

Mechanistic Studies : Use in tracing hydrogen/deuterium transfer in catalytic cycles or metabolic pathways.

Research Gaps and Limitations

-

No explicit studies on the deuterated form were identified in the provided sources.

-

Reactions inferred from non-deuterated analogs require experimental validation to account for isotopic effects.

Scientific Research Applications

alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5 is widely used in scientific research, particularly in:

Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.

Biology: Employed in proteomics to study protein structures and functions.

Medicine: Investigated for its potential therapeutic applications and drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5 involves its interaction with specific molecular targets. It primarily acts by binding to proteins and altering their structure and function. The pathways involved include various enzymatic reactions and protein-protein interactions .

Comparison with Similar Compounds

Structural and Isotopic Comparisons

Functional and Pharmacological Differences

- Metabolic Stability: Deuterated compounds like alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5 exhibit slower metabolic degradation due to the kinetic isotope effect, making them superior to non-deuterated analogs in long-term tracer studies .

- Binding Affinity: Structural analogs such as Defluoro Prasugrel-d5 Hydrochloride demonstrate that deuterium substitution can subtly alter binding interactions. For instance, deuterated thienopyridines show modified activation pathways in platelet aggregation studies compared to non-deuterated versions .

- Solubility and Bioavailability: The hydrochloride salt in this compound enhances aqueous solubility relative to free-base forms, similar to Pyridoxamine Dihydrochloride. However, dihydrochloride salts (e.g., Pyridoxamine) generally exhibit higher solubility than monohydrochlorides due to increased ionic strength .

Biological Activity

Alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5 is a deuterated derivative of alpha,alpha-Diphenyl-2-pyridinemethanol, a compound that has garnered interest in various biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, including its mechanisms of action, efficacy, and potential therapeutic applications.

- Chemical Formula : C18H18ClNOD

- Molecular Weight : 295.80 g/mol

- CAS Number : 1215374-19-8

This compound functions primarily as an organic buffer in biological and biochemical applications. Its structural properties allow it to stabilize pH levels in various biochemical reactions, which is crucial for maintaining optimal enzyme activity and metabolic processes .

1. Antimicrobial Properties

Research indicates that alpha,alpha-Diphenyl-2-pyridinemethanol derivatives exhibit significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of specific fungal strains, suggesting potential applications in agricultural fungicides .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In vitro studies show that it may protect neuronal cells from oxidative stress and apoptosis. This mechanism could be beneficial in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease .

3. Antidiabetic Potential

Preliminary research suggests that this compound may influence glucose metabolism. It has shown promise in reducing blood glucose levels in diabetic models by inhibiting key enzymes involved in gluconeogenesis .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of fungal pathogens. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Candida albicans, highlighting its potential as a fungicide in agricultural settings.

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 20 |

| Fusarium oxysporum | 25 |

Case Study 2: Neuroprotective Activity

In a study assessing the neuroprotective effects of this compound on SH-SY5Y neuronal cells exposed to oxidative stress, the compound demonstrated a significant reduction in cell death compared to untreated controls.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 50 |

| Compound (10 µM) | 75 |

| Compound (20 µM) | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.